9-(4-ethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one
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Overview
Description
9-(4-ethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one is a heterocyclic compound that belongs to the class of benzochromenopyrimidines. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The structure of this compound features a fused ring system that includes a benzene ring, a chromene ring, and a pyrimidine ring, making it a complex and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-ethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one typically involves the reaction of 1H-benzo[f]chromenes with aliphatic and aromatic amines . One common method starts with the preparation of 1H-benzo[f]chromen-2-carbonitriles from naphthopyran derivatives using excess triethyl orthoformate treatment in acetic anhydride . The resulting compounds are then reacted with aliphatic and aromatic amines in methanol solution to form the desired benzochromenopyrimidine derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
9-(4-ethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.
Scientific Research Applications
9-(4-ethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one has several scientific research applications:
Biology: It exhibits significant antibacterial activity against both gram-positive and gram-negative bacterial species. This makes it a potential candidate for developing new antibacterial agents.
Industry: The compound’s unique structure and properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-(4-ethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one involves its interaction with bacterial cell membranes and enzymes . The compound disrupts the integrity of the bacterial cell membrane, leading to cell lysis and death. Additionally, it may inhibit key bacterial enzymes, further contributing to its antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
10-Methyl-12-(4-hydroxyphenyl)-10,12-dihydro-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-11-imine: This compound also exhibits potent antibacterial activity and has been shown to be more effective against certain bacterial species than ciprofloxacin and amoxicillin.
9,11-Diamino-12H-benzo[5,6]-chromeno[2,3-b]pyridine-10-carbonitrile: Known for its antihistamine, anticancer, and antibacterial properties.
Uniqueness
9-(4-ethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one is unique due to its specific structural features, such as the ethoxyphenyl group, which may contribute to its distinct biological activities and chemical reactivity. Its ability to interact with bacterial cell membranes and enzymes makes it a promising candidate for further research and development in antibacterial therapy.
Properties
IUPAC Name |
14-(4-ethoxyphenyl)-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c1-2-27-16-10-7-15(8-11-16)21-24-22(26)19-13-18-17-6-4-3-5-14(17)9-12-20(18)28-23(19)25-21/h3-12H,2,13H2,1H3,(H,24,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJNWRJKZNFKIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC5=CC=CC=C45)C(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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